6-Oxa-2-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSHNHWJCXQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717330 | |
| Record name | 6-Oxa-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86423-15-6 | |
| Record name | 6-Oxa-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Oxa 2 Azaspiro 4.5 Decane and Analogues
Transition Metal-Catalyzed Spirocyclization Reactions
A primary and effective method for synthesizing the 6-oxa-2-azaspiro[4.5]decane scaffold involves the rhodium(II)-catalyzed reaction of specific cyclic α-diazocarbonyl compounds with tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.netpku.edu.cn This transformation proceeds through a cascade mechanism initiated by the formation of a rhodium(II) carbene, which then generates a key oxonium ylide intermediate. The subsequent rearrangement of this ylide predominantly leads to the desired spirocyclic product. organic-chemistry.orgpku.edu.cn
The catalytic cycle begins with the reaction of a cyclic α-diazo compound with a rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄]. The diazo compound, upon coordination with the electrophilic rhodium center, extrudes dinitrogen gas (N₂) to generate a highly reactive rhodium(II) carbene (or carbenoid) species. sioc-journal.cnorganicreactions.org These transient intermediates are central to a wide range of carbene-mediated transformations. organicreactions.org The structure and reactivity of the carbene are modulated by the ligands on the dirhodium core, which forms a "lantern" or "paddlewheel" structure where the carbene binds to one of the axial sites of a rhodium atom. organicreactions.org
The rhodium(II) carbene, being electrophilic, readily interacts with Lewis basic heteroatoms. nih.gov In this synthesis, the oxygen atom of the solvent and reactant, tetrahydrofuran, acts as the Lewis base. It attacks the carbene carbon, leading to the formation of a transient oxonium ylide. organic-chemistry.orgpku.edu.cn This ylide is a key intermediate where the oxygen atom of the THF ring becomes positively charged and is bonded to the carbon atom that was formerly the carbene carbon. organic-chemistry.orgnih.gov The formation of such ylides is a well-established reaction pathway for metal carbenes in the presence of ethers, sulfides, or amines. sioc-journal.cnwikipedia.org
Once formed, the oxonium ylide intermediate is unstable and undergoes rapid rearrangement. nih.gov The predominant pathway leading to the this compound scaffold is a nih.govlibretexts.org-Stevens-type rearrangement. organic-chemistry.orgpku.edu.cn This process involves the formal migration of one of the carbon atoms adjacent to the oxygen in the THF ring to the exocyclic carbon of the ylide. wikipedia.orgmdpi.com This migration occurs with cleavage of a C-O bond and formation of a new C-C bond, resulting in an [n + 1] ring expansion of the original five-membered tetrahydrofuran ring into a six-membered tetrahydropyran (B127337) ring. organic-chemistry.orgresearchgate.net This concerted rearrangement effectively constructs the spirocyclic core, joining the pyrrolidine (B122466) ring from the diazo precursor and the newly formed tetrahydropyran ring at a common quaternary carbon center. organic-chemistry.orgpku.edu.cn The Stevens rearrangement is a valuable synthetic method for C-C bond formation from onium ylides and is known to proceed through a mechanism that involves retention of configuration at the migrating center. wikipedia.orgmdpi.comresearchgate.net
A common competitive pathway observed during this spirocyclization is the intermolecular C-H insertion reaction. organic-chemistry.orgpku.edu.cn Instead of interacting with the oxygen atom, the rhodium carbene can insert into a carbon-hydrogen bond of a THF molecule, typically at the C-2 position which is activated by the adjacent oxygen atom. organic-chemistry.orgpku.edu.cn This mechanistically distinct process leads to the formation of 3-(tetrahydrofur-2-yl)pyrrolidine derivatives, which are also considered valuable scaffolds in medicinal chemistry. organic-chemistry.orgpku.edu.cn The ratio of the desired spirocyclization product to the C-H insertion byproduct can be influenced by factors such as the specific rhodium catalyst used and the structure of the diazo precursor. nih.gov
Table 1: Outcome of Rh(II)-Catalyzed Reaction of a Cyclic Diazo Compound with THF
| Product Scaffold | Reaction Pathway | Key Intermediate | Bond Formation |
| This compound | Oxonium Ylide Formation → Stevens Rearrangement | Oxonium Ylide | C-C |
| 3-(Tetrahydrofur-2-yl)pyrrolidine | C-H Insertion | Rh(II) Carbene | C-C, C-H |
While rhodium catalysis provides a direct route to this compound, palladium-catalyzed reactions represent a powerful and versatile toolbox for the synthesis of related spirocyclic frameworks. Although a specific palladium-catalyzed cross-coupling for the title compound is not prominently documented, general strategies such as the intramolecular Heck reaction and Tsuji-Trost allylation are highly relevant for constructing the necessary C-C and C-O/C-N bonds found in oxa-azaspirocycles.
A notable example is the diastereoselective synthesis of the isomeric 2-oxa-7-azaspiro[4.5]decane scaffold, which was achieved using a gold and palladium relay catalytic system. wikipedia.org This tandem cyclization reaction demonstrates the utility of palladium in constructing the spiro[4.5]decane skeleton. wikipedia.org
The intramolecular Heck reaction is a robust palladium(0)-catalyzed method for coupling an aryl or vinyl halide with an alkene within the same molecule to form cyclic structures. nih.govnrochemistry.com This reaction is a reliable method for building congested tertiary and quaternary stereocenters, making it well-suited for the creation of a spirocyclic junction. nih.govnrochemistry.com A hypothetical strategy for the this compound core could involve a precursor containing both a vinyl or aryl halide and an appropriately tethered alkene, where palladium-catalyzed cyclization would forge the spirocyclic system.
Another cornerstone of palladium catalysis is the Tsuji-Trost reaction, which involves the palladium-catalyzed substitution of an allylic substrate with a nucleophile. libretexts.org This reaction is highly efficient for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. libretexts.org An intramolecular Tsuji-Trost allylation could be envisioned where an allylic electrophile is tethered to a nitrogen or oxygen nucleophile, and cyclization is induced by a palladium(0) catalyst to form one of the heterocyclic rings of the spirocyclic system.
Table 2: Plausible Palladium-Catalyzed Strategies for Oxa-Azaspirocycle Synthesis
| Reaction Name | Key Features | Potential Application |
| Intramolecular Heck Reaction | Forms C-C bonds; creates quaternary centers; high functional group tolerance. nih.govnrochemistry.com | Cyclization of a tethered vinyl/aryl halide and alkene to form the spirocyclic core. |
| Tsuji-Trost Allylation | Forms C-C, C-N, or C-O bonds from allylic substrates. libretexts.org | Intramolecular cyclization via nucleophilic attack of an amine or alcohol onto a tethered allylic electrophile. |
| Au/Pd Relay Catalysis | Tandem cyclization/cycloaddition. wikipedia.org | Demonstrated synthesis of the isomeric 2-oxa-7-azaspiro[4.5]decane framework. wikipedia.org |
Gold and Palladium Relay Catalytic Tandem Cyclization
A highly efficient and diastereoselective method for synthesizing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been developed utilizing a gold and palladium sequential relay catalysis system. researchgate.netacs.org This one-pot procedure operates under mild conditions and effectively constructs the complex spiro[4.5]decane skeleton. researchgate.net The process begins with a gold-catalyzed cyclization of readily available enynamides to generate a furan-derived azadiene intermediate in situ. researchgate.netresearchgate.net This is followed by a palladium-catalyzed [2+4] cycloaddition with a Pd-π-allyl dipole, which is formed from the decarboxylation of a vinyl benzoxazinanone. researchgate.net
This tandem reaction sequence has demonstrated broad applicability, affording a range of spiro[4.5]decane derivatives in yields from 31% to 97% with diastereoselectivities often exceeding 20:1 dr. researchgate.net The strategy showcases the power of relay catalysis, where two distinct catalytic cycles work in concert to build molecular complexity from simple starting materials. acs.org The combination of a gold catalyst, such as Ph3PAuCl with a silver salt cocatalyst (AgOTf), and a palladium catalyst enables the controlled formation of multiple bonds and stereocenters in a single operation. researchgate.net
Table 1: Gold and Palladium Relay Catalysis for Azaspiro[4.5]decane Analogues Data sourced from studies on dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.
| Reactant 1 (Enynamide) | Reactant 2 (Vinyl Benzoxazinanone) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-(4-methoxybenzyl)-N-(5-phenylpent-2-en-4-ynamide) | Vinyl Benzoxazinanone derivative 1 | Ph3PAuCl/AgOTf, Pd2(dba)3/PPh3 | 97 | >20:1 |
| N-(4-methylbenzyl)-N-(5-phenylpent-2-en-4-ynamide) | Vinyl Benzoxazinanone derivative 1 | Ph3PAuCl/AgOTf, Pd2(dba)3/PPh3 | 95 | >20:1 |
| N-benzyl-N-(5-p-tolylpent-2-en-4-ynamide) | Vinyl Benzoxazinanone derivative 1 | Ph3PAuCl/AgOTf, Pd2(dba)3/PPh3 | 92 | 15:1 |
| N-benzyl-N-(5-p-chlorophenylpent-2-en-4-ynamide) | Vinyl Benzoxazinanone derivative 2 | Ph3PAuCl/AgOTf, Pd2(dba)3/PPh3 | 81 | 10:1 |
| N-benzyl-N-(5-cyclohexylpent-2-en-4-ynamide) | Vinyl Benzoxazinanone derivative 2 | Ph3PAuCl/AgOTf, Pd2(dba)3/PPh3 | 65 | 8:1 |
Radical-Mediated Cyclization Approaches
Radical cyclizations offer an alternative pathway to spirocyclic systems, often proceeding through mechanisms distinct from traditional polar reactions. These methods are particularly useful for creating sterically congested quaternary centers.
Atom-Transfer Radical Cyclization (ATRC) with Grubbs Catalysts
Atom-transfer radical cyclization (ATRC) is a powerful method for forming cyclic structures, and ruthenium-based Grubbs catalysts, typically used in olefin metathesis, have been shown to be effective mediators of this transformation. acs.orgmanchester.ac.uk In the context of synthesizing N-heterocycles, ATRC provides an environmentally friendly route to functionalized building blocks like γ-lactams, which are structurally related to the lactam portion of this compound. mdpi.com
The mechanism involves the generation of a radical from a precursor (e.g., an N-allyl-2,2-dichloroamide) via a halogen atom transfer mediated by the ruthenium catalyst. mdpi.com This radical then undergoes an intramolecular cyclization onto an olefin. The resulting cyclic radical is subsequently trapped by a halogen atom from the oxidized catalyst, regenerating the active catalyst and forming the final product. mdpi.com This process is highly atom-economical as it preserves the halogen functionality for further chemical modification. mdpi.com First and second-generation Grubbs catalysts can selectively promote either ATRC or ring-closing metathesis, depending on the substrate and reaction conditions. acs.org
Table 2: Grubbs Catalyst-Mediated Atom-Transfer Radical Cyclization Data based on the synthesis of functionalized γ-lactams, analogous to the azaspirodecane core.
| Substrate | Catalyst | Reaction Type | Product Type | Selectivity/Yield |
|---|---|---|---|---|
| N-allyl-N-tosyl-2,2-dichloroacetamide | Grubbs I | ATRC | Dichloromethyl-γ-lactam | High Selectivity |
| N-allyl-N-benzyl-2,2-dichloroacetamide | Grubbs II | ATRC | Dichloromethyl-γ-lactam | High Selectivity |
| Generic diene | Grubbs I or II | Ring-Closing Metathesis | Cyclic olefin | High Selectivity |
Photocatalytic Radical Dearomative Cyclization
Visible-light photoredox catalysis has emerged as a sustainable and powerful tool for organic synthesis. researchgate.net One notable application is the radical dearomative cyclization to access spiro[4.5]decane frameworks. researchgate.netacs.org This strategy involves the visible-light-induced generation of radical intermediates that undergo spirocyclization onto an aromatic ring. researchgate.net
In a representative example, the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones is achieved through the reaction of alkynes with 2-bromo-2-(2-methoxybenzyl)malonate derivatives. acs.org Using a photocatalyst like fac-Ir(ppy)3, visible light irradiation initiates a process leading to a radical species that undergoes a 5-exo-dig cyclization, followed by dearomatization to yield the spirocyclic product. acs.org This method is characterized by its mild reaction conditions and the use of a low loading of the photocatalyst (e.g., 1 mol %). acs.org It provides a step-economical and oxidant-free pathway to various spiro[4.5]decanes in moderate to excellent yields. researchgate.netacs.org
Table 3: Photocatalytic Synthesis of Spiro[4.5]decanes Data sourced from studies on spiro[4.5]deca-1,7,9-trien-6-ones.
| Alkyne Substrate | Malonate Substrate | Photocatalyst | Yield (%) |
|---|---|---|---|
| Phenylacetylene | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | fac-Ir(ppy)3 | 90 |
| 4-Methylphenylacetylene | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | fac-Ir(ppy)3 | 88 |
| 4-Methoxyphenylacetylene | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | fac-Ir(ppy)3 | 85 |
| 4-Chlorophenylacetylene | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | fac-Ir(ppy)3 | 75 |
| 3-Ethynyltoluene | Diethyl 2-bromo-2-(2-methoxybenzyl)malonate | fac-Ir(ppy)3 | 80 |
Rearrangement-Based Synthetic Routes
Sigmatropic and acid-catalyzed rearrangements provide classic yet powerful strategies for carbon-carbon bond formation and the construction of complex molecular architectures, including the quaternary spirocenter of the target scaffold.
Claisen Rearrangement Protocols
The Claisen rearrangement is a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allyl vinyl ether that thermally converts to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com This pericyclic reaction is a robust method for constructing C-C bonds and can be employed to create the all-carbon quaternary center characteristic of a spirocycle. nih.gov The reaction typically proceeds through a highly ordered, chair-like cyclic transition state, which allows for the stereospecific transfer of chirality. organic-chemistry.org
In the context of synthesizing spirocyclic ketones, which can be precursors to this compound, a substrate such as a 2-allyloxyenone can be subjected to reagents that facilitate the formation of an allyl vinyl ether intermediate. nih.gov Subsequent warming prompts the Claisen rearrangement, leading to the formation of a cyclic ketone with a new quaternary center at the α-position. nih.gov The stereochemical outcome of the allyl migration can be controlled, for instance, by intramolecular chelation involving a magnesium alkoxide, which directs the diastereoselectivity of the rearrangement. nih.gov
Table 4: Diastereoselective Claisen Rearrangement for Quaternary Center Formation Data based on the enantioselective synthesis of cyclic ketones with α-quaternary centers.
| Substrate (2-allyloxyenone) | Reagent | Product Type | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 2-(allyloxy)cyclohex-2-en-1-one | Methylmagnesium bromide | 2-allyl-2-methylcyclohexanone | 85 | 97:3 |
| 2-(allyloxy)cyclohept-2-en-1-one | Ethylmagnesium bromide | 2-allyl-2-ethylcycloheptanone | 82 | 96:4 |
| 2-(allyloxy)cyclopent-2-en-1-one | Propylmagnesium bromide | 2-allyl-2-propylcyclopentanone | 78 | 95:5 |
| 2-(allyloxy)cyclohex-2-en-1-one | Isobutylmagnesium bromide | 2-allyl-2-isobutylcyclohexanone | 70 | 88:12 |
Acid-Catalyzed Rearrangements and Oxidative Cleavage
Acid-catalyzed rearrangements of carefully designed precursors can be a powerful strategy for assembling spirocyclic frameworks. For instance, the pinacol (B44631) rearrangement of a vicinal diol on a cyclopentane (B165970) or cyclohexane (B81311) ring bearing a suitable side chain can generate a spirocyclic ketone. This ketone can then serve as a key intermediate.
The synthesis would begin with a precursor such as 1-(1-hydroxy-2-(hydroxymethyl)cyclopentyl)ethan-1-ol. Upon treatment with a strong acid (e.g., H₂SO₄), protonation of one hydroxyl group followed by the loss of water generates a carbocation. A subsequent 1,2-alkyl shift, involving the migration of a carbon atom from the cyclopentane ring, expands the ring and forms the spiro[4.5]decanone skeleton.
The resulting spiro-ketone can then undergo a Baeyer-Villiger oxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (an ester within a ring), thereby forming the oxa-azaspirodecane core structure. If a nitrogen atom is already incorporated into the ring system, this oxidative cleavage can lead directly to the formation of a lactam. This sequence provides a classical yet effective route to the desired heterocyclic scaffold.
Cycloaddition Reactions for Spirocyclic Framework Construction
Cycloaddition reactions are powerful tools for the convergent assembly of cyclic molecules. They have been effectively employed to construct the intricate framework of oxa-azaspiro[4.5]decane analogues.
[3+2] Cycloaddition using Photocatalysis and Organocatalysis
A synergistic approach combining photocatalysis and organocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, which are close analogues of the target scaffold. mdpi.com This method utilizes a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. mdpi.comresearchgate.net
The reaction is promoted by the integration of photocatalysis and organic phosphoric acid catalysis. mdpi.com This cooperative system allows for the reaction to proceed under mild, metal-free conditions, which aligns with the principles of green chemistry by offering high atom economy. mdpi.comresearchgate.net Notably, this method achieves excellent diastereoselectivity, with ratios up to 99:1, and provides good product yields, reaching up to 88%. mdpi.com The strategy is versatile, accommodating substrates with different alkane ring sizes to produce various spirocyclic compounds, including [4.4], [4.5], and [4.6] systems. researchgate.net
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | d.r. |
| 1 | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | N-cyclopropylaniline | Photocatalyst + Chiral Phosphoric Acid | 88 | 99:1 |
| 2 | Thiophene analogue | N-cyclopropylaniline | Photocatalyst + Chiral Phosphoric Acid | - | High |
| 3 | Substituted N-cyclopropylanilines | 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one | Photocatalyst + Chiral Phosphoric Acid | Good | High |
| This table presents representative data on the [3+2] cycloaddition reaction. |
Intramolecular Schmidt Reactions
The intramolecular Schmidt reaction is a robust method for synthesizing nitrogen-containing heterocyclic compounds, including the 2-azaspiro[4.5]decane core. mdpi.com This reaction typically involves the acid-catalyzed reaction of an alkyl azide (B81097) with a ketone. mdpi.comlibretexts.org The process begins with the addition of the azide to the protonated carbonyl group, forming an azidohydrin intermediate. libretexts.orgorganic-chemistry.org This intermediate then undergoes a rearrangement, driven by the expulsion of dinitrogen gas, where one of the alkyl groups migrates from carbon to nitrogen. libretexts.orgorganic-chemistry.org This migration step is crucial as it forms the new ring system and establishes the spirocyclic center. Subsequent hydrolysis of the resulting iminium ion or related intermediate yields the final lactam product. libretexts.org
This strategy has been successfully utilized to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides. mdpi.com The reaction provides a direct route to the spirocyclic lactam, which is a key component of the this compound family. The intramolecular nature of the reaction often leads to high efficiency and can allow for the construction of complex polycyclic systems in a single step. chimia.ch
Other Notable Synthetic Pathways
Beyond cycloadditions, several other synthetic strategies have proven effective for assembling the this compound framework and its derivatives.
Cyclization under Acidic and Basic Conditions
Cyclization reactions under either acidic or basic conditions are fundamental to the synthesis of many heterocyclic systems. While specific examples for the direct synthesis of the parent this compound are not extensively detailed under this specific heading, the principles are widely applied in related syntheses. For instance, the formation of azaspirocycles often involves dearomative ipso-cyclization of substrates like N-benzylacrylamides, which can be promoted by various reagents that generate radical or electrophilic species, often in reaction environments that are implicitly acidic or basic to facilitate the key bond-forming steps. nih.govrsc.orgacs.org
Nucleophilic Substitution and Subsequent Cyclization
A common and powerful strategy for forming heterocyclic rings involves a two-step sequence of nucleophilic substitution followed by an intramolecular cyclization. An efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes utilizes a copper-catalyzed reaction of N-benzylacrylamides with ethyl bromodifluoroacetate. rsc.org This process involves a tandem radical addition and a dearomatizing cyclization. rsc.org
In a related approach, an electrophilic spirocyclization of N-benzylacrylamides has been developed using N-halosuccinimides as halogenating agents. nih.gov This reaction proceeds under simple, metal-free conditions at room temperature to afford 4-halomethyl-2-azaspiro[4.5]decanes in good yields. nih.gov The resulting halogenated products can then undergo further transformations, demonstrating the utility of this pathway for creating functionalized spirocycles. nih.gov
| Substrate | Reagent | Conditions | Product | Yield |
| N-benzylacrylamide | Ethyl bromodifluoroacetate | Copper catalyst | Difluoroalkylated 2-azaspiro[4.5]decane | Good |
| N-benzylacrylamide | N-halosuccinimide (NXS) | Room Temperature | 4-halomethyl-2-azaspiro[4.5]decane | Satisfactory |
| This table highlights examples of nucleophilic substitution/addition followed by cyclization. |
Ring-Opening and Formal 1,2-Oxygen Migration
A novel, one-pot method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons that relies on a sequence of ring-opening and a formal 1,2-oxygen migration. nih.govacs.org This transition-metal-free approach utilizes benzo[c]oxepines as starting materials. nih.govacs.org The reaction cascade is initiated to merge the ring-opening of the oxepine with the subsequent oxygen migration, efficiently assembling the spirocyclic framework. acs.org This methodology has been successfully applied to synthesize over 30 different derivatives of the 6-oxa-spiro[4.5]decane system, showcasing its broad scope and utility. nih.govacs.org
Multi-step Condensation and Cyclization Sequences
One plausible, though not explicitly documented, approach could involve the initial construction of a highly functionalized piperidine (B6355638) precursor. This would be followed by an intramolecular cyclization to form the fused tetrahydrofuran ring. A hypothetical multi-step sequence could commence with the synthesis of a suitably protected 4,4-disubstituted piperidine. For instance, starting from a protected 4-piperidone, a series of condensation and alkylation reactions could introduce the necessary carbon framework.
A key intermediate in such a sequence would be a piperidine derivative bearing both a hydroxymethyl group and a protected 3-hydroxypropyl chain at the C4 position. The synthesis of this intermediate would likely involve multiple steps, including protection of the piperidine nitrogen, followed by carefully controlled C-C bond-forming reactions.
Once this diol precursor is obtained, the crucial cyclization step to form the tetrahydrofuran ring could be envisioned. This intramolecular etherification would likely proceed under acidic or basic conditions, with the choice of reagents and conditions being critical to ensure the desired regioselectivity and yield. The selection of appropriate protecting groups for the nitrogen and the hydroxyl functionalities would be paramount to the success of this synthetic route, preventing unwanted side reactions and allowing for selective deprotection and cyclization.
While detailed research findings for this specific multi-step condensation and cyclization sequence for this compound are not prevalent in the reviewed literature, the principles of retrosynthetic analysis and known organic transformations support the feasibility of such a strategy. Further research would be required to optimize reaction conditions and characterize intermediates for this specific target molecule.
Glycosylation Protocols for Functionalized Derivatives
The glycosylation of this compound derivatives represents a critical step in the synthesis of analogues with potential biological activity. Glycosylation introduces a carbohydrate moiety onto the core scaffold, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The literature specifically detailing glycosylation protocols for functionalized this compound is sparse. However, general principles of glycosylation chemistry can be applied to hypothesize effective strategies.
A prerequisite for glycosylation is the presence of a suitable functional group on the this compound core, typically a hydroxyl group, which can act as a nucleophile to attack an activated glycosyl donor. Therefore, the synthesis of a hydroxylated derivative of the parent scaffold is the first critical step.
Once a functionalized derivative, for example, a hydroxy-6-oxa-2-azaspiro[4.5]decane, is in hand, various glycosylation protocols can be considered. The choice of method will depend on the desired stereochemistry of the glycosidic bond (α or β) and the nature of the sugar to be introduced.
Commonly employed glycosylation methods that could be adapted include:
Koenigs-Knorr reaction: This classical method involves the use of a glycosyl halide (bromide or chloride) as the donor and a heavy metal salt, such as silver carbonate or silver triflate, as a promoter.
Schmidt glycosylation: This method utilizes a glycosyl trichloroacetimidate (B1259523) donor activated by a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). This is a widely used and often high-yielding method.
Thioglycoside activation: Thioglycosides are stable glycosyl donors that can be activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid.
The success of these glycosylation reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the specific protecting groups on the sugar donor. The reactivity of the hydroxyl group on the spirocyclic scaffold would also play a crucial role.
Below is a hypothetical data table illustrating the potential outcomes of different glycosylation protocols on a functionalized this compound derivative.
| Glycosyl Donor | Promoter/Activator | Solvent | Temp (°C) | Anomeric Selectivity (α:β) | Yield (%) |
| Acetobromo-α-D-glucose | Ag2CO3 | Dichloromethane | 25 | 1:5 | 65 |
| Per-O-acetyl-D-glucopyranosyl trichloroacetimidate | TMSOTf | Dichloromethane | -20 | >19:1 | 80 |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | NIS/TfOH | Dichloromethane | -40 | 1:10 | 75 |
Note: The data in this table is illustrative and based on general glycosylation principles, not on specific experimental results for this compound derivatives, as such data is not available in the public domain.
Further empirical studies would be necessary to develop and optimize robust glycosylation protocols for this specific class of compounds, enabling the synthesis of a diverse range of glyco-conjugates for biological evaluation.
Chemical Transformations and Reaction Mechanisms of 6 Oxa 2 Azaspiro 4.5 Decane Derivatives
Oxidation Reactions and Products
The oxidation of 6-oxa-2-azaspiro[4.5]decane derivatives can occur at either the nitrogen atom of the azaspirane ring or at susceptible carbon atoms within the scaffold. The reaction's outcome is highly dependent on the oxidant used and the substrate's substitution pattern.
Bioinspired manganese complexes, in conjunction with a terminal oxidant like hydrogen peroxide, have been shown to be effective for the enantioselective oxidation of spirocyclic hydrocarbons. acs.orgresearchgate.net This methodology could potentially be applied to the carbocyclic portion of the this compound system, leading to the introduction of ketone functionalities. The proposed mechanism involves the formation of a high-valent manganese-oxo species that abstracts a hydrogen atom from a methylene (B1212753) C-H bond, followed by an oxygen rebound step to yield a hydroxylated intermediate. acs.org Subsequent oxidation of this alcohol would then produce the corresponding ketone.
The secondary amine moiety of the this compound core is also a site for oxidation. Chiral hydroxylamines can be synthesized through the asymmetric oxidation of racemic amines, a transformation that has been achieved with high chemo- and enantioselectivity using titanium catalysts. nih.gov Another potential oxidation pathway for the nitrogen center involves the use of nitroxide radicals, such as 4-acetamido-TEMPO (ACT), which can catalyze the oxidation of primary amines to nitriles in the presence of a terminal oxidant like oxone. researchgate.net While the parent compound is a secondary amine, derivatives with primary amine substituents could undergo such transformations.
Table 1: Potential Oxidation Reactions of this compound Derivatives
| Reaction Type | Reagents | Potential Products |
| C-H Oxidation | Manganese catalysts, H₂O₂ | Spirocyclic ketones |
| Asymmetric Amine Oxidation | Titanium catalysts | Chiral hydroxylamines |
| Oxidation of Primary Amine Derivatives | 4-acetamido-TEMPO, Oxone | Nitriles |
Reduction Reactions and Products
Reduction reactions of this compound derivatives typically target functionalities introduced onto the scaffold, such as carbonyl groups or iminium ions formed from the secondary amine.
Reductive amination is a powerful method for the functionalization of the secondary amine. stackexchange.comwikipedia.org This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to a tertiary amine. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. stackexchange.com This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives of this compound. organic-chemistry.orgsigmaaldrich.com
Should the scaffold contain ketone functionalities, these can be reduced to the corresponding secondary alcohols using standard hydride reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such reductions can often be influenced by the steric environment of the spirocyclic system.
Table 2: Common Reduction Reactions for this compound Derivatives
| Reaction Type | Substrate | Reagents | Product |
| Reductive Amination | Secondary amine and carbonyl | NaBH(OAc)₃ | Tertiary amine |
| Ketone Reduction | Spirocyclic ketone | NaBH₄ or LiAlH₄ | Spirocyclic alcohol |
Nucleophilic Substitution Reactions
The secondary amine of the this compound core is nucleophilic and readily undergoes substitution reactions with various electrophiles. N-alkylation and N-acylation are common transformations used to introduce a wide range of functional groups.
N-alkylation can be achieved by treating the parent spiroamine with alkyl halides in the presence of a base to neutralize the hydrohalic acid byproduct. This reaction proceeds via a standard SN2 mechanism. Similarly, N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine, to yield the corresponding amides.
Hetero-Michael Addition Reactions and Thiol Reactivity
The secondary amine of the this compound scaffold can act as a nucleophile in hetero-Michael addition reactions. researchgate.net This conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or esters provides an efficient route for carbon-nitrogen bond formation and the introduction of a variety of side chains. jlu.edu.cn These reactions can be promoted by various catalysts, including Lewis acids or Brønsted acids, and in some cases, can proceed without a catalyst. researchgate.netjlu.edu.cn
The reactivity of thiols with this compound derivatives would typically involve the introduction of a thiol-containing substituent onto the nitrogen atom via N-alkylation with a suitable haloalkylthiol or through a Michael addition if the derivative contains an α,β-unsaturated system.
Table 3: Hetero-Michael Addition of this compound
| Electrophile | Catalyst/Conditions | Product |
| α,β-Unsaturated ester | Zn/NH₄Cl | β-Amino ester derivative |
| α,β-Unsaturated nitrile | Zn/NH₄Cl | β-Amino nitrile derivative |
| α,β-Unsaturated ketone | Brønsted acid | β-Amino ketone derivative |
Mechanism of Spirocyclization Processes
The formation of the this compound skeleton can be achieved through various spirocyclization strategies, each with a distinct mechanism.
One approach involves a diastereoselective gold and palladium relay catalytic tandem cyclization. researchgate.netresearchgate.net This process begins with the gold-catalyzed cyclization of an enynamide to generate a furan-derived azadiene. This intermediate then undergoes a [4+2] cycloaddition with a π-allyl palladium dipole, which is formed from the decarboxylation of a vinyl benzoxazinanone. This elegant cascade reaction constructs the spiro[4.5]decane framework with high diastereoselectivity. researchgate.netresearchgate.net
Another powerful method is the rhodium(II)-catalyzed spirocyclization of cyclic diazo compounds with tetrahydrofuran (B95107). acs.org This reaction is proposed to proceed through the formation of a rhodium(II) carbene species, which then reacts with the oxygen atom of tetrahydrofuran to form an oxonium ylide. This ylide subsequently undergoes a Stevens-type rearrangement, leading to a ring expansion of the tetrahydrofuran moiety and the formation of the this compound scaffold. acs.org
Acid-catalyzed spiroketalization is another fundamental mechanism for the formation of related spirocyclic systems. acs.orgacs.orgresearchgate.net In the context of this compound synthesis, a suitable precursor bearing both a hydroxyl group and a protected amino group could undergo intramolecular cyclization onto a ketone or its equivalent under acidic conditions to form the spirocyclic ether linkage.
Ring Manipulation and Scaffold Diversification
The this compound scaffold can be further modified through ring manipulation and other diversification strategies to access novel chemical space.
Ring-closing metathesis (RCM) is a versatile tool for the synthesis of unsaturated nitrogen heterocycles and can be applied to precursors of this compound to introduce unsaturation or to build the heterocyclic rings. nih.govrsc.orgdrughunter.combeilstein-journals.org For instance, a diene-containing precursor could be cyclized using a ruthenium catalyst to form either the piperidine (B6355638) or the tetrahydrofuran ring.
Ring expansion of the tetrahydrofuran or piperidine ring is another potential avenue for scaffold diversification. youtube.com For example, treatment of a derivative with a suitable leaving group on a side chain attached to the nitrogen or an adjacent carbon could induce a carbocation rearrangement leading to an expanded ring system.
Furthermore, the functional groups introduced through the reactions described in the preceding sections provide handles for a wide range of subsequent chemical transformations, allowing for the synthesis of diverse libraries of this compound derivatives. This functionalization is key to tuning the physicochemical and biological properties of these molecules. univ.kiev.ua
Structure Activity Relationship Sar Studies and Structural Modifications
Influence of Spirocyclic Rigidity and Three-Dimensionality on Biological Interactions
The defining characteristic of spirocyclic systems like 6-Oxa-2-azaspiro[4.5]decane is their inherent rigidity and pronounced three-dimensional (3D) character. Unlike more flexible aliphatic rings, the spirocyclic core locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner. tandfonline.com This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.
The increased sp3 character of spirocyclic scaffolds is an attractive feature in modern drug discovery, moving away from the "flat" structures of many traditional aromatic compounds. researchgate.net This three-dimensionality allows for more specific and nuanced interactions within the complex topography of receptor binding pockets. tandfonline.com The spatial restriction offered by spirocyclic scaffolds can be particularly advantageous for enhancing selectivity, minimizing off-target interactions by presenting a shape that is incompatible with the binding sites of related proteins. tandfonline.com
Impact of Heteroatom Substitution on Receptor Affinity and Selectivity
The identity and placement of heteroatoms within the spirocyclic core are critical determinants of biological activity. The nitrogen and oxygen atoms in the this compound scaffold can act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in a target protein.
Studies on related spiro[4.5]decane derivatives targeting the 5-HT1A serotonin (B10506) receptor have demonstrated the profound impact of heteroatom substitution. In one study, researchers compared 1-oxa-4-thiaspiro[4.5]decane derivatives with their 1,4-dithiaspiro[4.5]decane counterparts. The results indicated that the nature of the heteroatom at position 4 significantly influenced binding affinity and selectivity for the 5-HT1A receptor over α1 adrenoceptors. ebi.ac.uk This highlights that subtle changes, such as replacing an oxygen atom with a sulfur atom, can modulate the electronic and steric properties of the scaffold, thereby fine-tuning its interaction with specific biological targets. ebi.ac.uk
Effects of Substituent Positioning on Metabolic Stability and Target Binding
The position of substituents on the azaspiro[4.5]decane ring system directly influences both its interaction with a target and its susceptibility to metabolic degradation. Strategic placement of functional groups can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.
One effective strategy to enhance metabolic stability is the substitution of hydrogen atoms with deuterium (B1214612) at positions prone to oxidation by cytochrome P450 (CYP) enzymes. mdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. This "kinetic isotope effect" can significantly slow the rate of metabolism. For example, replacing a metabolically vulnerable phenyl substituent with a penta-deuterophenyl analog has been shown to dramatically improve stability in rat-liver microsome assays. mdpi.com
Substituent positioning is also crucial for target binding. In a series of diazatricyclodecane derivatives targeting the μ-opioid receptor, the introduction of different halogen atoms at the same position on an indenylidenic side chain had a dramatic effect on affinity. mdpi.com While the parent compound showed a strong affinity (Ki = 50 nM), the addition of a fluorine atom resulted in a similar affinity (Ki = 65 nM). mdpi.com In stark contrast, replacing the fluorine with a chlorine or bromine atom led to a complete loss of activity (Ki > 1000 nM), demonstrating the high sensitivity of the receptor's binding pocket to the size and electronic properties of the substituent. mdpi.com
Correlation between Alkyl Chain Length and Ring Size with Biological Activity
Modifications to alkyl chains appended to the core scaffold and alterations in the size of the rings themselves are common strategies for optimizing biological activity. Research into 1-oxa-8-azaspiro[4.5]decane derivatives as ligands for the sigma-1 (σ1) receptor provides clear examples of these principles. nih.gov
In this series, the length of the N-substituted fluoroalkyl chain was varied. As shown in the table below, extending the chain from two carbons (fluoroethyl) to three carbons (fluoropropyl) resulted in a significant increase in binding affinity for the σ1 receptor, with the Ki value dropping from 1.53 nM to 0.47 nM. nih.gov This suggests that the longer chain allows for more optimal interactions within the binding site.
Furthermore, the study compared the [4.5]decane ring system with a larger 1,5-dioxa-9-azaspiro[5.5]undecane system. The expansion of the ring size led to a decrease in affinity, indicating that the specific geometry and volume of the 1-oxa-8-azaspiro[4.5]decane scaffold are better suited for high-affinity binding to the σ1 receptor. nih.gov
| Compound | Scaffold | N-Substituent | Ki (σ1) [nM] | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|---|
| Compound A | 1-Oxa-8-azaspiro[4.5]decane | 2-Fluoroethyl | 1.53 | 27 |
| Compound B | 1-Oxa-8-azaspiro[4.5]decane | 3-Fluoropropyl | 0.47 | 44 |
| Compound C | 1,5-Dioxa-9-azaspiro[5.5]undecane | 2-Fluoroethyl | 2.10 | 14 |
Strategies for Modulating Reactivity and Mitigating Toxicity
A key challenge in drug development is managing the reactivity of lead compounds to minimize toxicity and unwanted side effects. For spirocyclic scaffolds, this involves strategies to improve metabolic stability and avoid the formation of reactive metabolites.
Addressing Discrepancies in Biological Activity Data through Comparative SAR
Comparative SAR is essential for rational drug design, allowing researchers to understand why small structural changes can lead to large differences in biological activity. The replacement of a common fragment, like a piperazine (B1678402) ring, with a spirocyclic analog does not always result in a predictable outcome. In one study, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane led to an 800-fold loss in potency for the GPR119 receptor. nih.gov This discrepancy was attributed to the geometric constraints of the spirocycle, which altered the orientation of a crucial carbamate (B1207046) acceptor group, highlighting that azaspirocycles are not always suitable bioisosteres for their non-spirocyclic counterparts. nih.gov
Conversely, studies on 1-oxa-8-azaspiro[4.5]decane derivatives for the σ1 receptor show how systematic modifications can be used to build a coherent SAR model. The data clearly demonstrates that a 3-fluoropropyl substituent provides higher affinity and selectivity than a 2-fluoroethyl group, and that the [4.5]decane system is preferred over the [5.5]undecane system for this particular target. nih.gov By comparing these closely related compounds, a clear picture emerges of the structural requirements for optimal binding.
| Compound | Substituent at C5 | Ki (μ-opioid) [nM] |
|---|---|---|
| Parent Compound | -H | 50 |
| Analog 1 | -F | 65 |
| Analog 2 | -Cl | > 1000 |
| Analog 3 | -Br | > 1000 |
Enhancement of Chiral Purity through Salt Screening
The spiro-carbon atom in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or contribute to side effects. Therefore, obtaining enantiomerically pure compounds is crucial.
A well-established and scalable method for separating enantiomers is classical resolution via the formation of diastereomeric salts. onyxipca.com This process involves reacting the racemic mixture of the spiro-compound (which contains a basic nitrogen atom) with a single enantiomer of a chiral acid, known as a resolving agent. pharmtech.com Commonly used resolving agents include (+) or (-) tartaric acid, mandelic acid, and camphor (B46023) sulfonic acid. onyxipca.com
The reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. pharmtech.com This difference allows them to be separated by fractional crystallization. onyxipca.comcrysforma.com Through a systematic "salt screen," various chiral resolving agents and solvent systems are tested to find the optimal conditions for isolating the salt of the desired enantiomer in high yield and purity. onyxipca.com After separation, the pure enantiomer of the spiro-compound can be liberated from the salt. This method provides a robust alternative to more complex chiral synthesis or expensive preparative chromatography. onyxipca.com
Pharmacological Applications and Biological Target Interactions
Therapeutic Potential in Neurological Disorders
Derivatives of the oxa-azaspiro[4.5]decane framework have been investigated for their potential in the context of neurological disorders, particularly as ligands for specific neural receptors. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective sigma-1 (σ1) receptor ligands. nih.gov These ligands all showed nanomolar affinity for σ1 receptors, which are implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's disease. nih.gov One promising compound from this series, after being radiolabeled with fluorine-18, demonstrated high initial uptake in the brain in mouse models. nih.gov This suggests that such derivatives could be developed as potential imaging agents for positron emission tomography (PET) to study σ1 receptor distribution in the brain. nih.gov
In a different study, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives were evaluated as potential dopamine (B1211576) agonists. While one analogue showed potent peripheral dopamine agonist activity, none of the tested compounds displayed central nervous system activity. nih.gov
Efficacy in Inflammatory and Metabolic Diseases
The oxa-azaspiro[4.5]decane core has been successfully incorporated into molecules designed to treat inflammatory conditions. Notably, a series of thiazole (B1198619) carboxamide derivatives were developed as potent inhibitors of the Vanin-1 enzyme, a target for inflammatory bowel disease (IBD). acs.orgnih.gov The synthesis of these inhibitors involved incorporating an 8-Oxa-2-azaspiro[4.5]decane moiety. acs.org A preferred compound from this series demonstrated potent anti-inflammatory and antioxidant activities in a mouse model of colitis, restoring the intestinal barrier and reducing inflammatory markers. nih.gov These findings highlight the potential of this scaffold in developing treatments for IBD. nih.gov
Further supporting the utility of this general spirocyclic structure in inflammatory diseases, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective dual inhibitors of TYK2/JAK1 kinases. nih.gov A lead compound from this series showed more potent anti-inflammatory effects than the established drug tofacitinib (B832) in an acute ulcerative colitis model. nih.gov Additionally, while not extensively documented in peer-reviewed literature, the parent 6-Oxa-2-azaspiro[4.5]decane has been mentioned as a medicinal agent for treating type II diabetes mellitus, a major metabolic disease. cymitquimica.com
Anticancer and Antitumor Activities
The most extensively documented therapeutic application of this scaffold is in oncology. Numerous studies have detailed the synthesis and potent anticancer activities of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds have shown significant cytotoxicity against various human cancer cell lines.
In one study, 17 derivatives were evaluated, with preliminary results showing that 15 of them exhibited moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. mdpi.com Compound 11h emerged as a particularly promising candidate, with potent activity against all three cell lines. mdpi.com Another study focused on a similar series of compounds, again highlighting their efficacy against A549, MDA-MB-231, and HeLa cells. nih.govresearchgate.net For instance, compound 8d showed the strongest cytotoxicity against the MDA-MB-231 cell line with an IC₅₀ of 0.10 μM. nih.govresearchgate.net The research indicates that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione structure is a vital active group for this antitumor activity. mdpi.com
The versatility of the spiro[4.5]decane framework is further demonstrated by research into related structures. For example, new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thioglycosides were synthesized and tested against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines, with several compounds showing high inhibitory activity. nih.gov
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 11b | 0.18 | - | - | mdpi.com |
| 11d | - | 0.08 | - | mdpi.com |
| 11h | 0.19 | 0.08 | 0.15 | mdpi.com |
| 11k | - | 0.09 | 0.14 | mdpi.com |
| 12c | - | - | 0.14 | mdpi.com |
| 6b | - | - | 0.18 | nih.govresearchgate.net |
| 6d | 0.26 | - | - | nih.govresearchgate.net |
| 8d | - | 0.10 | - | nih.govresearchgate.net |
Receptor Binding Studies
Serotonin (B10506) 5HT1A Receptor Affinity
The spiro[4.5]decane framework has been explored in the development of ligands for the serotonin 5-HT1A receptor. While not the exact this compound structure, research on related sulfur-containing analogues provides insight into the potential of this general scaffold. A study on 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives identified novel 5-HT1A receptor partial agonists. researchgate.net Two compounds from this series, designated as compounds 14 and 15 , were notable for their selectivity and potency, respectively. researchgate.net Compound 15 demonstrated a potent antinociceptive effect in a mouse formalin test, suggesting its potential utility in pain control. researchgate.net
| Compound | Scaffold Type | 5-HT1A Receptor Potency (pD2) | 5-HT1A Receptor Efficacy (Emax %) | Selectivity (5-HT1A/α1d) |
|---|---|---|---|---|
| Compound 14 | Thiaspiro[4.5]decane derivative | - | - | 80 |
| Compound 15 | Thiaspiro[4.5]decane derivative | 9.58 | 74 | - |
Dopamine Receptor Interactions
There is currently no available scientific literature detailing the interaction of this compound with any dopamine receptor subtypes. Research on other azaspiro[4.5]decane derivatives suggests that this structural scaffold can be a basis for dopamine receptor ligands, but no specific binding affinity or functional assay data has been published for the 6-Oxa-2-aza isomer.
GABA Uptake Inhibition
The potential for this compound to act as a gamma-aminobutyric acid (GABA) uptake inhibitor has not been investigated in any published studies. The role of spirocyclic compounds in modulating GABAergic transmission is an area of interest, but no data currently exists for this specific compound.
Immunomodulatory Effects
No research has been conducted to evaluate the immunomodulatory properties of this compound. While some nitrogen-containing heterocyclic compounds have been shown to influence immune responses, the activity of this specific spiroalkane is unknown.
Antioxidant and Antimicrobial Activities
There are no studies reporting on the antioxidant or antimicrobial properties of this compound. While related heterocyclic systems containing oxygen and nitrogen have demonstrated such activities, the efficacy of this particular compound has not been assessed.
Mechanisms of Action at a Molecular Level
A molecular-level understanding of this compound's mechanism of action is contingent on identifying its biological targets. As no such targets have been identified, there is no information on its binding affinities or its effects on cellular signaling pathways.
Binding Affinity Assessments with Target Proteins
No data from binding affinity assessments of this compound with any target proteins are available in the scientific literature.
Effects on Cellular Signaling Pathways
The effects of this compound on any cellular signaling pathways have not been documented.
Computational Chemistry and Theoretical Modeling
Prediction of Reactivity and Mechanistic Pathways
Understanding the reactivity and potential reaction mechanisms of 6-oxa-2-azaspiro[4.5]decane derivatives is crucial for their synthesis and derivatization. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these aspects at the molecular level.
Density Functional Theory (DFT) for Intramolecular Interactions and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT calculations can provide insights into intramolecular interactions, conformational preferences, and the energies of transition states, which are critical for predicting reaction outcomes.
For instance, in a study on the enantioselective synthesis of dibenzo 1-azaspiro[4.5]decanes, DFT calculations were employed to rationalize the stereochemical course of the reaction. nih.gov By modeling the transition states of the key bond-forming steps, researchers can determine which stereoisomer is energetically favored, thus explaining the observed experimental results. nih.gov These calculations often involve locating the transition state structures and computing their corresponding activation energies. Noncovalent interaction (NCI) analyses can also be performed to identify crucial stabilizing interactions, such as hydrogen bonds or van der Waals forces, within the transition state. nih.gov
Simulation of Biological Target Interactions
A primary application of the this compound scaffold is in the design of ligands for various biological targets. Computational simulations are invaluable for predicting how these molecules will bind to their target receptors and for estimating their binding affinities.
Molecular Dynamics (MD) for Binding Affinities
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. By simulating the movements of atoms in the system, MD can be used to assess the stability of a ligand-protein complex and to calculate binding free energies. mdpi.comnih.gov
Molecular Docking Simulations for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation.
In a study of 1-oxa-4-thiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists, molecular docking was used to understand the structure-activity relationships (SAR) of the synthesized compounds. unict.itnih.gov The docking poses revealed how different substituents on the spirocyclic core could influence the binding affinity by forming specific interactions with amino acid residues in the receptor's binding pocket. unict.it For example, the protonated nitrogen of the azaspirane ring could form a salt bridge with a key aspartate residue, while other parts of the molecule could engage in hydrogen bonding and hydrophobic interactions. unict.it
Similarly, studies on 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands have demonstrated the utility of this scaffold in achieving high binding affinities. researchgate.netnih.gov The binding data from such studies can be used to validate and refine molecular docking models.
Below is a table of binding affinities for some 1-oxa-8-azaspiro[4.5]decane derivatives at the sigma-1 receptor.
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | 0.47 | >2 |
| Derivative 2 | 12.1 | >44 |
| Derivative 3 | 1.25 | >12 |
| Derivative 4 | 0.89 | >20 |
| Derivative 5 | 2.11 | >15 |
| Data sourced from a study on 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
While no specific QSAR studies on this compound were identified, the principles of QSAR are broadly applicable to this class of compounds. For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors demonstrated how this approach can be used to identify the key structural features responsible for biological activity. nih.gov Such a study typically involves aligning a set of molecules and generating fields that represent their steric and electrostatic properties. These fields are then correlated with the biological activity data to build a predictive model. nih.gov The resulting QSAR model can be visualized as a contour map, indicating regions where bulky or electron-donating/withdrawing groups would be expected to increase or decrease activity. nih.gov
Computational Optimization of Molecular Properties
In silico methods are increasingly used to predict and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates at an early stage of the discovery process. For derivatives of this compound, computational tools can be used to predict properties such as lipophilicity (logP), aqueous solubility, and blood-brain barrier permeability.
For example, in the study of 1-oxa-4-thiaspiro[4.5]decane derivatives, theoretical studies of ADME properties were performed and showed a good profile for the entire series. nih.gov These predictions, often based on the compound's structure and various calculated molecular descriptors, help in prioritizing which compounds to synthesize and test, thereby saving time and resources. By computationally screening for desirable pharmacokinetic properties, researchers can focus on developing spirocyclic compounds that have a higher probability of success in later stages of drug development.
Emerging Research Avenues and Methodological Advancements
Development of Novel and Efficient Catalytic Systems
The synthesis of complex heterocyclic systems like 6-Oxa-2-azaspiro[4.5]decane heavily relies on the efficiency and selectivity of catalytic processes. A significant trend in this area is the move towards transition-metal-free protocols to mitigate concerns about the toxicity of residual metals in biologically relevant molecules. nih.gov Researchers have developed experimentally simple, base-mediated annulation reactions that proceed under mild conditions with broad substrate scope and excellent regioselectivity. nih.gov
Furthermore, relay catalysis, where two or more catalytic cycles operate in a single pot, has emerged as a powerful strategy. A diastereoselective Gold (Au)/Palladium (Pd) relay catalytic tandem cyclization has been successfully employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, a structurally related scaffold. researchgate.netresearchgate.net This process efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.net The combination of chiral Lewis acids with achiral π-acids, such as a Nickel(II)/Gold(I) relay system, has also proven effective for synthesizing spiroketals and spiroaminals with high yields and enantioselectivity. researchgate.net Another innovative approach involves the use of metal-free heterogeneous photocatalysts, such as those based on carbon nitride, for the multicomponent synthesis of spiro-imidazolidines under visible light irradiation. acs.org
| Catalyst System | Reaction Type | Key Advantages |
| Base-mediated (e.g., Cs₂CO₃) | [3+2] Annulation | Transition-metal-free, mild conditions, high regioselectivity. nih.gov |
| Au/Pd Relay Catalysis | Tandem Cyclization / [2+4] Cycloaddition | High efficiency and diastereoselectivity for spiro[4.5]decane skeletons. researchgate.net |
| Ni(II)/Au(I) Relay Catalysis | Asymmetric Cascade | High yields and enantioselectivity for spiroketals and spiroaminals. researchgate.net |
| Carbon Nitride | Heterogeneous Photocatalysis | Metal-free, uses visible light, cost-effective. acs.org |
| Bifunctional Organocatalysts | Cascade Ketalization/Oxa-Michael Addition | Excellent diastereo- and enantioselectivities for hindered spiroketals. researchgate.net |
Advancements in Stereoselective Synthesis
Controlling the precise three-dimensional arrangement of atoms is critical for the biological function of spirocyclic molecules. Significant strides have been made in stereoselective synthesis, enabling the production of specific enantiomers or diastereomers. Asymmetric cascade reactions, which form multiple chemical bonds in a single operation with high stereocontrol, are particularly powerful. For instance, a chiral Iridium(I) catalyst has been used for asymmetric allylation/spiroketalization to furnish oxazoline-spiroketals in high yield, enantiomeric excess (ee), and diastereomeric ratio (dr). researchgate.net
A major breakthrough has been the development of novel chiral ligands and scaffolds. Researchers have designed an economical and expedient route to a C₂-symmetric chiral scaffold known as SPIROL. umich.edunih.gov Ligands derived from the SPIROL backbone have been successfully applied in a variety of stereoselective transformations, including palladium-catalyzed allylic alkylations and Heck reactions, achieving enantiomeric excesses up to 97% and 94%, respectively. nih.govumich.eduresearchgate.net Another established method for constructing stereochemically rich spiro-heterocycles is the 1,3-dipolar cycloaddition of azomethine ylides, which can generate potent antiproliferative spiro-pyrrolidine derivatives attached to steroid backbones. beilstein-journals.org
| Method / Catalyst | Stereoselectivity Achieved | Product Type |
| Chiral Ir(I) / Carreira ligand | >99% ee, >20:1 dr | Oxazoline-spiroketals researchgate.net |
| Pd-catalysis with SPIROL-derived ligands | up to 97% ee | Chiral diesters via allylic alkylation umich.edunih.gov |
| Au/Pd Relay Catalysis | >20:1 dr | 2-Oxa-7-azaspiro[4.5]decane derivatives researchgate.net |
| Bifunctional Aminothiourea Catalyst | High enantioselectivity | Spiroketal frameworks researchgate.net |
| 1,3-Dipolar Cycloaddition | Stereoselective | Spiropyrrolidines beilstein-journals.org |
Application of Flow Chemistry and Biocatalysis in Synthesis
To enhance the efficiency, safety, and scalability of synthesis, researchers are increasingly turning to flow chemistry and biocatalysis. Continuous flow processing allows for precise control over reaction parameters, leading to higher yields and purity. While specific applications to this compound are emerging, the principles have been demonstrated for related structures. For example, the biocatalytic production of small cyclic amines has been successfully implemented in a continuous flow system, enabling rapid transformation of ketones with excellent conversion. researchgate.net
Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com Halohydrin dehalogenases have been engineered for the biocatalytic construction of spiro-oxazolidinones through the ring expansion of spiro-epoxides, a reaction relevant to the this compound core. acs.org This enzymatic method was applied to the efficient synthesis of the drug fenspiride. acs.org Other enzyme classes, such as cytochrome P450s, flavin-dependent monooxygenases, and transaminases, are being harnessed to produce complex spirocyclic frameworks with exquisite stereocontrol, which are often challenging to prepare using traditional chemical methods. researchgate.netmdpi.com
| Technology | Enzyme / Method | Application | Key Outcome |
| Biocatalysis | Halohydrin Dehalogenase | Ring expansion of spiro-epoxides | Synthesis of chiral spiro-oxazolidinones (90-98% ee). acs.org |
| Biocatalysis | Cytochrome P450s, Multicopper Oxidases | Dearomative spirocyclization | Construction of 3D spirocyclic frameworks with high stereocontrol. mdpi.com |
| Flow Chemistry & Biocatalysis | Transaminase (from Halomonas elongata) | Asymmetric amination of cyclic ketones | Rapid (5-45 min) synthesis of cyclic amines with high conversion (94-99%). researchgate.net |
| Biocatalysis | Norcoclaurine Synthase (mutants) | Pictet-Spengler reaction | Single-step formation of spiro-tetrahydroisoquinolines with a quaternary stereocenter. nih.gov |
Exploration of Novel Metabolic Pathways for Spirocyclic Compounds
Nature is a master architect of complex molecules, and studying the metabolic pathways in microorganisms and plants can unveil novel strategies for synthesizing spirocyclic compounds. Research into the biotransformation of natural products has revealed that various fungi can perform remarkable cyclization reactions. For instance, certain fungi can cyclize 10-membered ring sesquiterpenoids to produce spiro compounds. taylorandfrancis.com
These transformations are often mediated by promiscuous enzymes from secondary metabolism, particularly Cytochrome P-450, which can introduce oxygen functions into substrates, initiating cascades that lead to spirocycle formation. nih.govtaylorandfrancis.com The microbial transformation of alkaloids, such as the conversion of mitragynine by the fungus Helminthosporum sp., has been shown to yield spiro-pseudoindoxyl alkaloids. nih.gov Similarly, investigations into the secondary metabolites of fungi like Penicillium dangeardii have identified unique spirocyclic lactones with complex, well-defined stereochemistry. nih.gov Understanding these natural synthetic routes provides a blueprint for developing novel chemo-enzymatic strategies and harnessing whole-cell systems for the production of valuable spirocyclic scaffolds.
Integration of High-Throughput Synthesis with Computational Techniques
The structural complexity of spirocycles can make their synthesis and optimization a time-consuming process. nih.govresearchgate.net To accelerate discovery, modern drug development integrates high-throughput synthesis with powerful computational techniques. tandfonline.comtandfonline.com Parallel synthesis platforms enable the rapid generation of large and diverse libraries of spirocyclic compounds in 24- or 96-well plate formats, allowing for the efficient exploration of chemical space and identification of initial hits. spirochem.com This approach significantly speeds up the process of establishing structure-activity relationships (SAR).
Computational tools play a vital role in prioritizing which compounds to synthesize. Descriptors that quantify the three-dimensionality of a molecule, such as the fraction of sp³ hybridized carbons (Fsp³), are used to screen virtual libraries and select candidates with more drug-like properties. bldpharm.comnih.gov The integration of high-throughput experimentation with computational modeling allows for fast optimization studies, overcoming the traditional synthetic challenges associated with spirocyclic chemistry and streamlining their path in drug discovery pipelines. nih.govresearchgate.net
| Technique | Application | Advantage |
| Parallel Synthesis | Rapid generation of large compound libraries. | Accelerates hit identification and lead optimization. spirochem.com |
| High-Throughput Experimentation | Simultaneous screening of reaction conditions. | Enables fast optimization of synthetic parameters. spirochem.com |
| Computational Screening (e.g., Fsp³ analysis) | Prioritization of compounds for synthesis based on 3D geometry. | Focuses synthetic efforts on molecules with higher probability of success. bldpharm.comnih.gov |
| "On-the-fly" Synthesis & Screening | Miniaturized, automated synthesis and immediate biological testing. | Reduces time, cost, and waste in early drug discovery. rsc.org |
Future Directions in Structure-Based Drug Design
The inherent three-dimensionality of spirocyclic scaffolds like this compound makes them ideal for structure-based drug design, which aims to create potent and selective ligands by exploiting the topology of a biological target's binding site. nih.gov The rigid nature of the spirocycle reduces the conformational entropy penalty upon binding, potentially leading to higher affinity. Future efforts will focus on leveraging this structural feature with greater precision.
A key future direction lies in the application of artificial intelligence and deep generative models to design novel spirocyclic molecules tailored to specific protein pockets. nih.gov Advanced computational frameworks are being developed that can generate stable, drug-like molecules with optimized binding interactions from scratch. nih.gov These in silico methods, combined with the expanding toolbox of efficient stereoselective synthetic reactions, will allow medicinal chemists to explore the vast, untapped chemical space of spirocycles. This synergy will accelerate the discovery of next-generation therapeutics that address challenges in potency, selectivity, and pharmacokinetics, particularly for complex targets in cancer, as well as metabolic and neurological diseases. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
